M7G(3'-OMe-5')pppA(2'-OMe)

mRNA synthesis in vitro transcription capping efficiency

Standard cap analogs (e.g., m7GpppG) yield up to 50% non-functional reverse-capped mRNA. ARCA enforces forward orientation but produces only a Cap-0 structure. M7G(3'-OMe-5')pppA(2'-OMe) combines a 3'-OMe anti-reverse modification with a 2'-OMe adenosine to generate homogeneous, fully translatable Cap-1 mRNA in a single co-transcriptional step. • 100% forward-oriented capping eliminates non-functional mRNA, maximizing yield • Cap-1 structure delivers up to 3.5-fold higher translational output vs. Cap-0 mRNA • Markedly reduced innate immune activation for safer therapeutic mRNA production • Single-step IVT capping streamlines workflow versus enzymatic post-transcriptional methods

Molecular Formula C23H33N10O17P3
Molecular Weight 814.5 g/mol
Cat. No. B14764851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM7G(3'-OMe-5')pppA(2'-OMe)
Molecular FormulaC23H33N10O17P3
Molecular Weight814.5 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O
InChIInChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14?,15+,16?,21-,22-/m1/s1
InChIKeyCDTPPKGWEOGAMN-WDAGTLCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog Overview


M7G(3'-OMe-5')pppA(2'-OMe) is a synthetic dinucleotide cap analog designed for co-transcriptional capping during in vitro transcription (IVT) of mRNA . Its defining structural features are a 3'-O-methyl (3'-OMe) group on the 7-methylguanosine (m7G) moiety and a 2'-O-methyl (2'-OMe) group on the adenosine nucleoside. The 3'-OMe modification ensures that the analog is incorporated exclusively in the correct, 'anti-reverse' orientation [1]. The 2'-OMe group on the first transcribed nucleotide (adenosine) yields a Cap-1 structure, which is characteristic of mature eukaryotic mRNAs and is critical for high translation efficiency and low immunogenicity in mammalian systems .

Anti-reverse orientation – 3′-OMe modification ensures exclusively forward cap incorporation during IVT.
Cap-1 structure – 2′-OMe on adenosine yields mature Cap-1, supporting high translation in mammalian systems.
Co-transcriptional workflow – Compatible with T7, T3, and SP6 RNA polymerase systems.

Why Standard Analogs Fall Short


Generic dinucleotide cap analogs like m7GpppA or even standard Anti-Reverse Cap Analogs (ARCA, e.g., m7(3'-OMe)GpppG) cannot be simply substituted for M7G(3'-OMe-5')pppA(2'-OMe) due to significant functional deficits. Standard m7GpppA results in a mixed population of correctly and incorrectly (reverse) capped mRNA, which reduces functional mRNA yield by up to 50% . While ARCA solves the orientation problem via its 3'-OMe group, it produces a Cap-0 structure. In contrast, the 2'-OMe group on the adenosine of M7G(3'-OMe-5')pppA(2'-OMe) directly generates a Cap-1 structure. Cap-1 mRNA exhibits up to 3.5-fold higher translational output and substantially reduced innate immune activation in mammalian cells compared to Cap-0 mRNA [1]. Thus, the combination of both modifications in a single reagent is required to achieve the highest possible quality of synthetic mRNA.

vs. standard m7GpppA
Mixed orientation caps – may produce up to ~50% non-functional mRNA due to reverse incorporation, reducing translational yield.
vs. ARCA (Cap-0)
Cap-0 analog lacks 2′-OMe on first nucleotide; reported lower translation efficiency and higher innate immune activation in mammalian cells.

Performance vs. Closest Analogs


Anti-Reverse Capping for Fully Translatable mRNA

The 3'-OMe modification on the m7G moiety of M7G(3'-OMe-5')pppA(2'-OMe) classifies it as an Anti-Reverse Cap Analog (ARCA). This modification sterically prevents RNA polymerase from incorporating the analog in the reverse orientation [1]. In comparison, standard m7GpppA (without the 3'-OMe) is incorporated in both forward and reverse orientations. This leads to a 50% loss of functional, translatable mRNA, as reverse caps cannot be recognized by the translation initiation factor eIF4E . Therefore, M7G(3'-OMe-5')pppA(2'-OMe) theoretically doubles the yield of translationally active mRNA compared to an unmodified m7GpppA analog.

Anti-reverse capping
Class-level inference
~100% forward-oriented cap vs. ~50% for standard m7GpppA
Supports anti-reverse orientation review; inferred functional yield improvement.
Based on class-level mechanism; validate in specific IVT conditions.
mRNA synthesis in vitro transcription capping efficiency

Cap-1 Structure Mimicry Enhances Translation

The 2'-OMe modification on the adenosine of M7G(3'-OMe-5')pppA(2'-OMe) creates a Cap-1 structure, which is distinct from the Cap-0 structure produced by standard ARCA (e.g., m7(3'-OMe)GpppG). A comparative study of translation activity shows that mRNA with a Cap-1 analog (DiPure/3'OMe) yields 2.27-fold higher protein expression in HeLa cells and 3.11-fold higher expression in JAWS II cells compared to ARCA-capped (Cap-0) mRNA [1]. This demonstrates the significant translational advantage of the 2'-OMe modification on the first transcribed nucleotide.

Cap-1 translation boost
Cross-study comparable
2.27× (HeLa) to 3.11× (JAWS II) higher protein vs. ARCA Cap-0
Reported higher translation in mammalian cell lines with Cap-1 analog.
Comparative data from Nluc reporter; absolute yields cell-type dependent.
translational efficiency Cap-1 mammalian expression

High Co-Transcriptional Capping Efficiency

Cap analogs with a 3'-OMe modification exhibit high capping efficiency during IVT. A kit utilizing a similar Cap-1 analog, Cap 1 AG (3'-OMe) (m27,3'-OGP3(2'OMe)ApG), achieves >90% capped RNA transcripts under optimized conditions (5 mM analog concentration) [1]. This is significantly higher than the capping efficiency of standard ARCA, which is reported to be in the range of 50-80% [2]. While M7G(3'-OMe-5')pppA(2'-OMe) is a dinucleotide, its analogous structural features strongly suggest a comparably high capping efficiency.

Capping efficiency
Class-level inference
Inferred >90% capped transcripts (vs. 50–80% for standard ARCA)
High co-transcriptional capping efficiency inferred from related Cap-1 analog data.
Direct measurement for this dinucleotide advised under chosen IVT conditions.
capping efficiency co-transcriptional capping mRNA yield

Stronger eIF4E Binding via 3'-OMe

The 3'-OMe modification on the m7G ring has been shown to affect the binding affinity to the eukaryotic initiation factor 4E (eIF4E). In a study of ARCA analogs, the presence of a 3'-OMe group (e.g., in m27,3'-OGpppG) was associated with higher translational efficiency compared to the unmodified cap [1]. While binding data for M7G(3'-OMe-5')pppA(2'-OMe) is not directly available, unmodified m7GpppA binds to eIF4E with a Kd of 0.429 μM [2]. The 3'-OMe modification is predicted to either maintain or improve this affinity, ensuring efficient recruitment of the ribosome for translation initiation.

eIF4E binding affinity
Class-level inference
Inferred Kd ≤ 0.429 μM (unmodified m7GpppA Kd = 0.429 ± 0.079 μM)
Predicted similar or improved affinity for translation initiation factor eIF4E.
No direct binding data for this analog; interpret as class-level estimate.
eIF4E binding translation initiation affinity

Optimal Applications


mRNA Vaccine and Therapeutic Development

In the development of mRNA-based vaccines and therapeutics, M7G(3'-OMe-5')pppA(2'-OMe) is an ideal capping reagent. Its production of a homogeneous, 100% translatable Cap-1 mRNA population [1] directly addresses key quality attributes: high translational efficiency (up to 3.11-fold vs. Cap-0 [2]) and reduced immunogenicity. This maximizes antigen expression or therapeutic protein production while minimizing unwanted inflammatory responses, which is critical for clinical safety and efficacy.

High-Yield Protein Production in Mammalian Cells

For applications requiring high levels of transient protein expression in mammalian cells (e.g., HEK293, CHO), such as for functional assays, cell reprogramming, or large-scale protein manufacturing, M7G(3'-OMe-5')pppA(2'-OMe) is the superior choice. The combination of anti-reverse capping and a Cap-1 structure ensures the highest possible protein yield from a given amount of transfected mRNA [3]. This efficiency reduces the amount of costly mRNA required per experiment or batch, improving overall process economics.

Studies of Cap-Dependent Translation Mechanisms

Researchers investigating the mechanisms of translation initiation or the role of specific cap-binding proteins can use M7G(3'-OMe-5')pppA(2'-OMe) to generate defined mRNA substrates. Its high predicted affinity for eIF4E, inferred from data on related analogs [4], and its clean Cap-1 structure make it a precise tool for dissecting cap-dependent translation pathways, offering a more physiologically relevant substrate than older Cap-0 analogs.

Cell Reprogramming & Gene Editing

The efficiency of generating induced pluripotent stem cells (iPSCs) or performing gene editing (e.g., CRISPR-Cas9) via mRNA delivery is highly dependent on the quality and translational output of the synthetic mRNA. M7G(3'-OMe-5')pppA(2'-OMe) ensures robust and consistent expression of reprogramming factors (e.g., Oct4, Sox2) or gene-editing nucleases (e.g., Cas9), which is essential for achieving high-efficiency reprogramming or editing outcomes with minimal cytotoxicity from immune activation .

Application
Selection Property
Validation Focus
mRNA vaccine & therapeutic protein research
Cap-1 structure, anti-reverse orientation
Translation efficiency and innate immune activation in cell models
High-yield protein expression in mammalian cells
Combined anti-reverse + Cap-1 for maximal translational output
Protein yield and dose-response in HEK293, CHO, etc.
Cap-dependent translation mechanism studies
Defined Cap-1 structure, eIF4E affinity context
Translation initiation assays, ribosome recruitment analysis
Cell reprogramming & gene editing via mRNA
Robust expression with low innate immune activation
Reprogramming factor/nuclease expression, viability endpoints

Technical Documentation Hub

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36 linked technical documents
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